

Alphenal chemical structure and properties

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Alphenal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphenal, also known as 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative with notable anticonvulsant properties. This document provides an in-depth technical overview of Alphenal, encompassing its chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action. Detailed experimental protocols for its synthesis, analysis, and anticonvulsant evaluation are presented. Furthermore, this guide illustrates the key signaling pathways affected by Alphenal, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

Alphenal is a derivative of barbituric acid with an allyl and a phenyl group substituted at the 5-position.

Chemical Identifiers



| Identifier | Value |
|------------------|---|
| IUPAC Name | 5-phenyl-5-prop-2-enyl-1,3-diazinane- 2,4,6-trione |
| Other Names | 5-allyl-5-phenylbarbituric acid, Alphenal, Prophenal |
| CAS Number | 115-43-5 |
| Chemical Formula | C13H12N2O3 |

| SMILES | C=CCC1(C(=O)NC(=O)NC1=O)c2cccc2 |

Physicochemical Properties

A comprehensive summary of the physicochemical properties of Alphenal is provided below. Data for related barbiturates, Phenobarbital and Barbital, are included for comparative purposes.

| Property | Alphenal | Phenobarbital (for comparison) | Barbital (for comparison) |
|------------------|--------------------------------------|--------------------------------|---------------------------|
| Molar Mass | 244.25 g/mol | 232.24 g/mol | 184.19 g/mol |
| Melting Point | Data not available | 174-178 °C | 188-192 °C |
| рКа | Data not available | 7.3 | 7.8 |
| logP | Data not available | 1.47 | 0.65 |
| Water Solubility | Poor | 1 mg/mL | 4.6 mg/mL |
| Solubility | Soluble in DMF and DMSO (1 mg/mL) | Freely soluble in ethanol | Soluble in hot water |

Pharmacology Mechanism of Action



Alphenal, as a member of the barbiturate class, exerts its primary pharmacological effects by modulating the activity of the y-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[1] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in central nervous system depression.

At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit glutamate receptors, further contributing to their sedative and anticonvulsant effects.[2]

Pharmacodynamics

The primary pharmacodynamic effect of Alphenal is its anticonvulsant activity. While specific quantitative data on its binding affinity (Kd or Ki) and efficacy (EC₅₀ or IC₅₀) for the GABA-A receptor are not readily available in the public domain, its classification as a barbiturate anticonvulsant suggests a potent interaction with this receptor system.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for Alphenal, such as bioavailability, plasma protein binding, volume of distribution, and elimination half-life, are not well-documented.

Studies on the metabolism of allylic barbiturates, including Alphenal, have shown that the allyl side chain is a primary site of metabolic transformation. The metabolic pathways involve the formation of epoxides and their subsequent hydrolysis to diols.

Experimental Protocols Synthesis of 5-Allyl-5-phenylbarbituric Acid (Alphenal)

A general method for the synthesis of 5,5-disubstituted barbituric acids involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide. For the synthesis of Alphenal, diethyl allylphenylmalonate would be the required precursor.

Methodology:



- Preparation of Diethyl Allylphenylmalonate: This can be achieved by the sequential alkylation
 of diethyl malonate, first with a phenyl halide and then with an allyl halide, or vice versa,
 using a suitable base like sodium ethoxide.
- Condensation with Urea: Diethyl allylphenylmalonate is refluxed with urea in the presence of sodium ethoxide in absolute ethanol.
- Acidification and Isolation: The resulting sodium salt of Alphenal is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the free barbituric acid. The crude product is then collected by filtration, washed, and purified by recrystallization.

Quantification of Alphenal in Biological Samples

Gas chromatography-mass spectrometry (GC-MS) is a sensitive and specific method for the quantification of barbiturates in biological fluids.

Methodology:

- Sample Preparation: A known volume of the biological sample (e.g., plasma, urine) is acidified.
- Liquid-Liquid Extraction: Alphenal is extracted from the aqueous sample into an organic solvent (e.g., ethyl acetate, chloroform). An internal standard (e.g., a deuterated analog of Alphenal or another barbiturate) is added prior to extraction for accurate quantification.
- Derivatization (Optional but Recommended): To improve chromatographic properties and sensitivity, the extracted Alphenal can be derivatized, for example, by methylation with diazomethane.
- GC-MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a
 mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to
 enhance sensitivity and selectivity by monitoring characteristic ions of Alphenal and the
 internal standard.
- Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of Alphenal in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.



In Vivo Evaluation of Anticonvulsant Activity

The anticonvulsant properties of Alphenal can be evaluated in various animal models of epilepsy. The maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure test are two commonly used screening models.[3][4][5]

Maximal Electroshock (MES) Seizure Model:

- Animals: Adult male mice or rats are typically used.
- Drug Administration: Alphenal is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.
- Induction of Seizures: At a predetermined time after drug administration (to allow for drug absorption and distribution), a maximal electrical stimulus is delivered via corneal or ear electrodes.
- Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Endpoint: The ability of Alphenal to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity against generalized tonic-clonic seizures. The ED₅₀ (the dose effective in protecting 50% of the animals) can be calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Model:

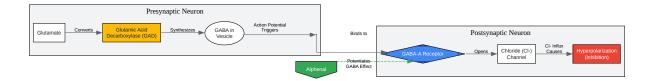
- · Animals: Adult male mice or rats are used.
- Drug Administration: Alphenal is administered i.p. or p.o. at various doses, with a control group receiving the vehicle.
- Induction of Seizures: After a suitable absorption period, a convulsant dose of PTZ (typically administered subcutaneously or intraperitoneally) is given.
- Observation: The animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, clonic convulsions).



• Endpoint: The ability of Alphenal to increase the latency to the first seizure or to prevent the occurrence of clonic convulsions is a measure of its efficacy against absence and myoclonic seizures. The ED₅₀ can be determined.

Signaling Pathways and Visualizations

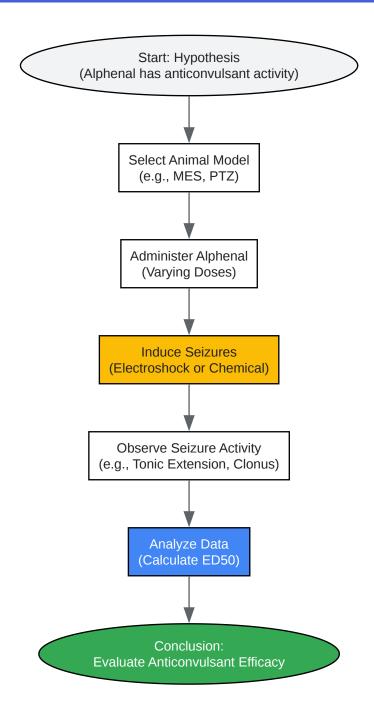
The primary signaling pathway affected by Alphenal is the GABAergic inhibitory neurotransmission pathway. The following diagrams illustrate this pathway and the workflow for evaluating anticonvulsant activity.



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Caption: GABAergic signaling pathway and the modulatory effect of Alphenal.





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